molecular formula C14H11N5S B2597671 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 302584-01-6

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2597671
CAS No.: 302584-01-6
M. Wt: 281.34
InChI Key: QVMLRIZODNZKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Patel et al. synthesized a similar compound, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole, and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Applications

Green Chemistry Approaches : A notable advancement is the development of environmentally benign synthesis methods for derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, showcasing the use of water as a solvent and employing thiamine hydrochloride (VB1) as a catalyst. This methodology highlights the commitment to green chemistry principles, including the use of non-toxic reagents and improved yields Jun-hua Liu, Min Lei, Lihong Hu, 2012.

Catalyst-Free Synthesis : Research has also focused on the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, emphasizing the significance of simpler, cost-effective, and environmentally friendlier synthesis routes. Such methods reduce environmental impact and offer broader applicability in synthesizing various derivatives S. Tu, Qingqing Shao, Dianxiang Zhou, Longji Cao, F. Shi, Chunmei Li, 2007.

Biological Evaluations and Potential Therapeutic Applications

Antineoplastic Activity : There's considerable interest in the antineoplastic (anti-cancer) potential of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. Some synthesized compounds have shown promising in vitro antineoplastic activity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents A. Abdel-Hafez, 2007.

Antimicrobial and Antitubercular Agents : New derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been synthesized and evaluated for antimicrobial and antitubercular activities. These studies reveal the compound's potential in addressing microbial and tubercular diseases, highlighting its significance in developing new therapeutic agents N. M. Panchani, H. Joshi, 2018.

Cytotoxic Activities : Research on novel pyrimidine-benzimidazol combinations has demonstrated good inhibitory activities against specific pathogens, with some compounds showing enhanced cytotoxic activities against cancer cell lines. This indicates the potential of such derivatives in cancer treatment and the need for further investigation into their mechanisms of action Peng-Ju Chen, Ang Yang, Y. Gu, Xiao-Song Zhang, Kun-Peng Shao, Deng-Qi Xue, P. He, Teng-Fei Jiang, Qiurong Zhang, Hong-min Liu, 2014.

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole derivatives, due to their broad range of chemical and biological properties, could be potential candidates for the development of such drugs .

Biochemical Analysis

Biochemical Properties

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular processes such as gene expression and cell cycle regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal (HCT116) cell lines by interfering with the cell cycle . Additionally, it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as CDK8. By binding to the active site of CDK8, the compound inhibits the enzyme’s activity, leading to changes in gene expression and cell cycle arrest . Additionally, it may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, it can influence metabolic flux and alter metabolite levels, further affecting cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMLRIZODNZKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.